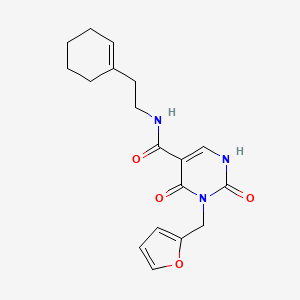

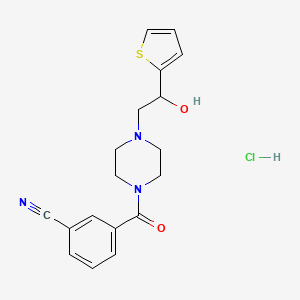

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Thiopheneethylamine (2- (thiophen-2-yl)ethanamine) is an aromatic amine .

Synthesis Analysis

It undergoes microwave induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S -methylisothiourea .Molecular Structure Analysis

The molecular structure of 2-Thiopheneethylamine is represented by the SMILES stringNCCc1cccs1 . Chemical Reactions Analysis

2-Thiopheneethylamine is suitable to functionalize multiwall carbon nanotubes (MWCNT) .Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of 1.551 (lit.) . It has a boiling point of 200-201 °C/750 mmHg (lit.) and a density of 1.087 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis Methods and Chemical Properties

Efficient Synthesis Techniques : A study details a one-pot three-component synthesis method for creating N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives, highlighting a protocol that is environmentally friendly, yields good results, and operates under mild conditions (Raju et al., 2022). This suggests potential pathways for synthesizing compounds with structures related to N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide, emphasizing the importance of efficient and environmentally conscious synthetic methods.

Photochemical Preparation : Another study focuses on the photochemical synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles from the photolysis of precursors in the presence of furan, pyrrole, and thiophene. This method demonstrates a high degree of regio- and chemoselectivity, providing insights into potential synthetic routes that could be applied to related compounds (Guizzardi et al., 2000).

Potential Applications

Electrochemical and Capacitance Properties : Research into the electrochemical polymerization of 2-(thiophen-2-yl)furan and its polymer's enhanced capacitance properties in specific electrolytes suggests potential applications in energy storage and supercapacitor technologies. Such studies indicate the relevance of thiophene and furan derivatives in developing materials with significant electrochemical properties (Mo et al., 2015).

Anticancer and Antituberculosis Activity : The synthesis and biological evaluation of compounds structurally related to N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide, such as thiophene derivatives with anticancer properties, highlight the potential therapeutic applications of these compounds. Studies like these underscore the importance of structural diversity in drug discovery, particularly in the development of new treatments for cancer and tuberculosis (Evren et al., 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-thiophen-3-yl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c17-15(8-11-5-7-19-10-11)16-9-12-3-4-13(18-12)14-2-1-6-20-14/h1-7,10H,8-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRPRQODNCHVFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)CC3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2413008.png)

![2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413010.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)

![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)